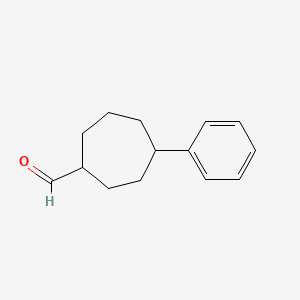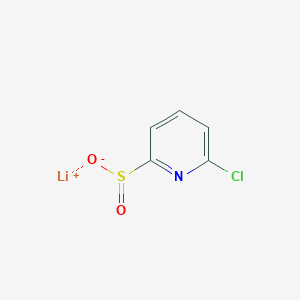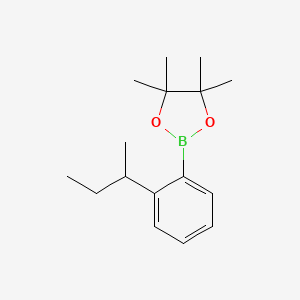
2-(2-Butan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenobucarb is a carbamate insecticide . It appears as a pale yellow or pale red liquid and is insoluble in water . It’s used as an agricultural insecticide, especially for control of Hemipteran pests, on rice and cotton .
Molecular Structure Analysis
The molecular formula of Fenobucarb is C12H17NO2 . The InChI string representation of its structure is available .Physical And Chemical Properties Analysis
Fenobucarb has a molar mass of 207.273 g·mol−1 . It’s a pale yellow or pale red liquid and is insoluble in water .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
This compound has been explored for its role in organic synthesis, particularly in palladium-catalyzed reactions. For instance, a study described the unusual palladium-catalyzed silaboration of allenes, showcasing its application in the synthesis of diverse 2-silylallylboronates from allenes using a 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane catalyst. This method highlights a highly regio- and stereoselective approach to forming silaboration products, demonstrating the compound's versatility in organic synthesis (Chang et al., 2005).
Material Science
In material science, the compound has been utilized in the development of new electrochromic cells and polymers. A research article details the preparation of new electrochromic polymers incorporating a 4-butyltriphenylamine unit on the main chain via the Suzuki−Miyaura cross-coupling reaction. This work exemplifies the compound's application in creating advanced materials with potential use in electronic displays and devices (Beaupré et al., 2006).
Chemical Synthesis Techniques
Another dimension of its application is found in the development of synthesis techniques, such as the preparative synthesis via continuous flow of related compounds. This approach addresses the challenges associated with traditional batch processes, providing a scalable and efficient method for producing key intermediates in organic synthesis (Fandrick et al., 2012).
Polymer Chemistry
The compound also finds use in polymer chemistry for post-polymerization functionalization processes. Research has demonstrated its efficacy in allylboration reactions, allowing for the versatile functionalization of polymers. This technique enables the introduction of polar functional groups into polymers, broadening their application scope (Leicht et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-butan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2/c1-7-12(2)13-10-8-9-11-14(13)17-18-15(3,4)16(5,6)19-17/h8-12H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYKTOSJWSNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[({3-[(4-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2765540.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2765541.png)
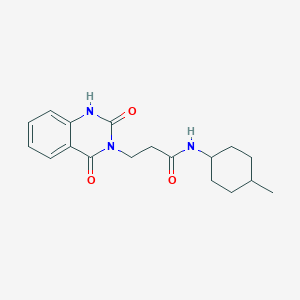
![(3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2765543.png)
![5-[(1S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid](/img/structure/B2765545.png)
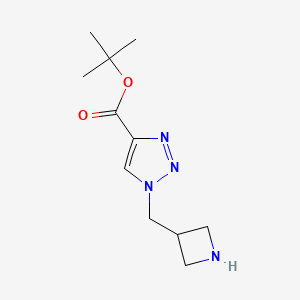
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2765547.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765550.png)


![2-[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2765553.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765554.png)
